molecular formula C25H29N3O3S2 B12136553 Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12136553
M. Wt: 483.7 g/mol
InChI Key: UHPIZKGQRQSAOJ-UHFFFAOYSA-N
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Description

The compound Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate features a piperazine core substituted with:

  • A thiophen-2-yl group and a 2-benzamido-4,5-dimethylthiophen-3-yl moiety linked via a methylene bridge.
  • An ethyl carboxylate ester at the piperazine nitrogen.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, and enzyme-modulating activities .

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-thiophen-2-ylmethyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H29N3O3S2/c1-4-31-25(30)28-14-12-27(13-15-28)22(20-11-8-16-32-20)21-17(2)18(3)33-24(21)26-23(29)19-9-6-5-7-10-19/h5-11,16,22H,4,12-15H2,1-3H3,(H,26,29)

InChI Key

UHPIZKGQRQSAOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CS2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Moiety: The thiophene rings can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Amidation: The benzamido group can be introduced through an amidation reaction, where benzoyl chloride reacts with an amine derivative of the thiophene compound.

    Piperazine Ring Formation: The piperazine ring is often synthesized separately and then coupled with the thiophene derivative through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group, typically using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate exhibits promising antimicrobial activity. The mechanisms may involve:

  • Disruption of Bacterial Cell Membranes : The hydrophobic nature of the thiophene groups allows for enhanced interaction with lipid membranes.
  • Inhibition of Key Enzymes : Potential inhibition of bacterial enzymes critical for survival has been observed, suggesting a multifaceted mechanism of action.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It appears to target specific pathways involved in cancer cell proliferation and survival:

  • Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in cancerous cells.
  • Enzyme Inhibition : Similar to its antimicrobial effects, it may inhibit enzymes crucial for tumor growth.

Potential Therapeutic Applications

Given its unique structure and biological activities, this compound holds promise for several therapeutic applications:

Pharmaceutical Development

The compound's ability to interact with biological targets makes it a candidate for drug development in treating infections and cancers. Its unique structural features may allow it to serve as a lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity.

Research Applications

In addition to its therapeutic potential, this compound can be utilized in various research settings to study enzyme interactions, cellular processes, and disease mechanisms.

Mechanism of Action

The exact mechanism of action of Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate would depend on its specific biological target. Generally, compounds with thiophene moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues and Core Features

The following compounds share key structural elements with the target molecule, such as piperazine-carboxylate esters , heterocyclic substituents , or aromatic systems :

Compound Name Core Structure Key Substituents Synthesis Highlights Reference
Ethyl 4-[3-[(3-Bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Piperazine-carboxylate ester Quinazoline-4-one with 3-bromophenylmethyl and sulfanylidene groups Multi-step coupling of quinazoline and piperazine
Ethyl 4-{[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}piperazine-1-carboxylate Piperazine-carboxylate ester Triazine ring with piperidine and amino groups SNAr reaction on triazine-piperazine hybrids
Pyridazinone derivatives with (2-fluorophenyl)piperazine Piperazine-pyridazinone Fluorophenyl and pyridazinone moieties Hydrolysis and nucleophilic substitution
Ethyl 5-((1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Thiadiazole-carboxylate ester Triazole, phenyl, and hydrazone groups Condensation and cyclization reactions

Physicochemical and Electronic Properties

  • Lipophilicity: The target compound’s thiophene and benzamido groups increase lipophilicity compared to triazine () or pyridazinone () analogues.
  • Electronic Effects : The electron-withdrawing benzamido group may stabilize the thiophene ring, contrasting with electron-donating methoxy groups in cinnamoyl-piperazine derivatives ().

Biological Activity

Introduction

Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)(thiophen-2-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The compound consists of a piperazine ring, a benzamido group, and thiophene moieties. The synthesis typically involves multiple steps:

  • Formation of the Benzamido Intermediate : Acylation of 2-amino-4,5-dimethylthiophene with benzoyl chloride.
  • Alkylation of Piperazine : Alkylation using ethyl bromoacetate.
  • Esterification : Final esterification with ethyl chloroformate.

These synthetic pathways are crucial for producing the compound in sufficient yields for biological testing .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity . The mechanism may involve:

  • Disruption of Bacterial Cell Membranes : The hydrophobic nature of the thiophene groups enhances interaction with lipid membranes.
  • Inhibition of Key Enzymes : Potential inhibition of bacterial enzymes critical for survival.

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties , particularly against various human tumor cell lines. The following points summarize its anticancer mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced proliferation rates .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with its cytotoxic effects, leading to oxidative stress in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Testing against glioblastoma multiforme and breast adenocarcinoma cells showed IC50 values in the nanomolar range, indicating potent cytotoxicity .
  • In Vivo Studies : Animal models treated with the compound exhibited significant tumor growth reduction without major toxicity, suggesting a favorable therapeutic index .

The biological activity of this compound can be attributed to:

  • Molecular Interactions : The benzamido group can form hydrogen bonds with target biomolecules, enhancing binding affinity.
  • Hydrophobic Interactions : Thiophene groups increase hydrophobic interactions with cellular membranes and proteins, facilitating cellular uptake and action.

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Inhibition of enzymesKey bacterial enzyme inhibition
Cell cycle arrestG1/S or G2/M phase arrest

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